3-[(4-Chlorobenzyl)sulfanyl]-6,6-dimethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Description
3-[(4-Chlorobenzyl)sulfanyl]-6,6-dimethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazino-benzoxazepine core with a chlorobenzyl sulfanyl group and dimethyl substitutions. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-6,6-dimethyl-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4OS/c1-19(2)22-15-6-4-3-5-14(15)16-17(25-19)21-18(24-23-16)26-11-12-7-9-13(20)10-8-12/h3-10,22H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOUSWBTYMZZQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC2=CC=CC=C2C3=C(O1)N=C(N=N3)SCC4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(4-Chlorobenzyl)sulfanyl]-6,6-dimethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Triazino Core: This step involves the cyclization of appropriate precursors to form the triazino core structure.
Introduction of the Benzoxazepine Ring: The benzoxazepine ring is introduced through a series of condensation reactions.
Attachment of the Chlorobenzyl Sulfanyl Group: The chlorobenzyl sulfanyl group is attached via nucleophilic substitution reactions.
Dimethyl Substitution:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
3-[(4-Chlorobenzyl)sulfanyl]-6,6-dimethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfanyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, leading to the formation of various derivatives.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of imines or enamines.
Scientific Research Applications
3-[(4-Chlorobenzyl)sulfanyl]-6,6-dimethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorobenzyl)sulfanyl]-6,6-dimethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by modulating receptor function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
3-[(4-Chlorobenzyl)sulfanyl]-6,6-dimethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine can be compared with other similar compounds, such as:
3-[(4-Chlorobenzyl)sulfanyl]-6-methyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine: This compound has a similar structure but with a methyl group instead of dimethyl groups, leading to different chemical properties and reactivity.
3-[(4-Chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine: The absence of methyl groups in this compound results in different steric and electronic effects, affecting its reactivity and biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
